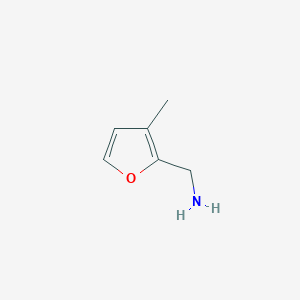

(3-Methylfuran-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylfuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-3-8-6(5)4-7/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGIVQJZUKJDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592690 | |

| Record name | 1-(3-Methylfuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388072-09-1 | |

| Record name | 1-(3-Methylfuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylfuran-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (3-Methylfuran-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for (3-methylfuran-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The furan moiety is a privileged structure in numerous biologically active compounds, and the introduction of a methylaminomethyl group at the 2-position offers a versatile scaffold for further molecular exploration. This document details the core synthetic strategies, providing experimental protocols and quantitative data to facilitate its practical application in a research and development setting.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound: the reductive amination of 3-methyl-2-furaldehyde and the reduction of 3-methylfuran-2-carbonitrile. The reductive amination pathway is the more prominently documented and versatile approach for analogous furan-based amines.

Pathway 1: Reductive Amination of 3-Methyl-2-furaldehyde

This pathway is a robust and widely applicable method for the synthesis of furan-based primary amines.[1] It involves two key stages: the formation of an intermediate imine from the corresponding aldehyde and an amine source, followed by its reduction to the target amine.

Stage 1: Synthesis of 3-Methyl-2-furaldehyde

The precursor, 3-methyl-2-furaldehyde, is commercially available. However, for contexts requiring its synthesis, it can be prepared via the oxidation of 3-methyl-2-furoic acid.[2] 3-Methyl-2-furoic acid can be synthesized from its corresponding methyl ester by hydrolysis.[2] An alternative conceptual approach is the direct formylation of 3-methylfuran.

Stage 2: Reductive Amination

The reductive amination of 3-methyl-2-furaldehyde with an amine source, typically ammonia, proceeds via an imine intermediate which is subsequently reduced. A variety of catalytic systems and reducing agents can be employed for this transformation.

Catalytic Reductive Amination with Hydrogen Gas

This method utilizes a heterogeneous catalyst and molecular hydrogen as the reducing agent. It is considered an environmentally benign approach.[3] Various metal catalysts, including those based on Ruthenium, Rhodium, Nickel, and Copper, have been shown to be effective for the reductive amination of furan aldehydes.[1][3][4]

Table 1: Catalytic Systems for Reductive Amination of Furan Aldehydes

| Catalyst | Substrate | Amine Source | Solvent | Temperature (°C) | Pressure (H₂) | Yield of Amine (%) | Reference |

| Rh/Al₂O₃ | Furfural | Aqueous Ammonia | Water | 80 | 2 MPa | ~92 (Furfurylamine) | [3] |

| CuAlOx | 5-Hydroxymethylfurfural | Primary Amines | Methanol | 100-120 | Flow | up to 98 | [5] |

| Ru/BEA(150) | 5-Hydroxymethylfurfural | Aqueous Ammonia | Ethanol | 100 | 0.6 MPa | ~70 | [6] |

| Raney Ni | Furfural | Ammonia | - | - | - | 100 (Furfurylamine) | [7] |

Reductive Amination using Hydride Reducing Agents

Alternatively, the reduction of the imine intermediate can be achieved using chemical hydride reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for this purpose.[8]

Table 2: Reductive Amination of Aldehydes using NaBH(OAc)₃

| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| General Aldehyde | General Amine | NaBH(OAc)₃ | Ethyl Acetate | 6 | Not Specified | [8] |

Pathway 2: Reduction of 3-Methylfuran-2-carbonitrile

An alternative, though less detailed in the context of 3-methylfuran derivatives, is the reduction of 3-methylfuran-2-carbonitrile. This pathway is a standard method for the synthesis of primary amines.

Stage 1: Synthesis of 3-Methylfuran-2-carbonitrile

The synthesis of this specific nitrile is not extensively documented. Plausible synthetic routes include the dehydration of the oxime derived from 3-methyl-2-furaldehyde or a Rosenmund–von Braun reaction on a suitable 2-halo-3-methylfuran precursor.

Stage 2: Nitrile Reduction

The reduction of the nitrile functionality to a primary amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Furan Aldehyde using a Heterogeneous Catalyst and H₂

This protocol is adapted from the reductive amination of furfural and 5-hydroxymethylfurfural.[3][5][6]

-

Catalyst Preparation (if applicable): Prepare or procure the desired heterogeneous catalyst (e.g., Rh/Al₂O₃, CuAlOx, Ru/BEA).

-

Reaction Setup: In a high-pressure reactor, combine the furan aldehyde (1 equivalent), the chosen solvent (e.g., water, methanol, or ethanol), and the catalyst.

-

Addition of Amine Source: Add the amine source, such as aqueous ammonia (excess).

-

Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 0.6-2 MPa). Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with stirring for the required duration (e.g., 2-12 hours).

-

Work-up: After cooling to room temperature and venting the hydrogen, filter the reaction mixture to remove the catalyst.

-

Purification: The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired primary amine.

Protocol 2: General Procedure for Direct Reductive Amination using Sodium Triacetoxyborohydride

This protocol is based on a general procedure for the reductive amination of aldehydes.[8]

-

Reaction Setup: To a solution of the aldehyde (1 equivalent) in a suitable solvent such as ethyl acetate (EtOAc), add the amine (1.1 equivalents).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) to the mixture.

-

Reaction: Stir the mixture at room temperature for approximately 6 hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography to afford the final product.

Visualizations

References

- 1. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Physicochemical properties of (3-Methylfuran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylfuran-2-yl)methanamine is a heterocyclic amine containing a furan ring, a chemical scaffold of significant interest in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities, making them attractive starting points for drug discovery and development. This technical guide provides a summary of the known physicochemical properties, a putative synthetic approach, and potential analytical methodologies for this compound. The information presented herein is intended to serve as a resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information, including predicted values where experimental data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | --INVALID-LINK--[1] |

| Molecular Weight | 111.14 g/mol | --INVALID-LINK--[1] |

| Predicted Boiling Point | 167.3 ± 25.0 °C | Not available |

| Predicted Density | 1.024 ± 0.06 g/cm³ | Not available |

| Predicted pKa | 9.16 ± 0.29 | Not available |

| Physical Form | Liquid (Predicted) | Not available |

| Color | Yellow (Predicted) | Not available |

Synthesis

A common and effective method for the synthesis of primary amines from aldehydes is reductive amination.[2][3] For this compound, this would involve the reaction of 3-methylfuran-2-carboxaldehyde with ammonia in the presence of a reducing agent.

Experimental Protocol: Reductive Amination (General Procedure)

This protocol is a generalized procedure based on known methods for reductive amination of furan aldehydes and should be optimized for the specific synthesis of this compound.

Materials:

-

3-Methylfuran-2-carboxaldehyde

-

Ammonia (aqueous or in a suitable solvent)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for chemical synthesis, including a round-bottom flask, magnetic stirrer, and equipment for work-up and purification.

Procedure:

-

Imine Formation: Dissolve 3-methylfuran-2-carboxaldehyde in a suitable solvent in a round-bottom flask. Add a solution of ammonia in the same or a compatible solvent. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The removal of water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards imine formation.

-

Reduction: Once the imine formation is deemed complete (monitored by techniques like TLC or GC), the reducing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). In the case of catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Palladium on carbon, Raney nickel).

-

Work-up: After the reduction is complete, the reaction is quenched by the careful addition of water or a suitable aqueous solution. The product is then extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by techniques such as vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Experimental Protocol (General):

-

Sample Preparation: A dilute solution of the purified product is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used. The oven temperature program should be optimized to ensure good separation of the product from any impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer will detect the molecular ion and characteristic fragment ions, which can be used to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.

Experimental Protocol (General):

-

Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include those for the furan ring protons, the methyl group protons, the methylene protons, and the amine protons.

-

¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (General):

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Analysis: Key characteristic absorption bands to look for include N-H stretching vibrations of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the furan ring and alkyl groups, and C=C and C-O stretching vibrations of the furan ring.

Caption: Workflow for the analytical characterization of the compound.

Potential Biological Activity

While no specific biological activity has been reported for this compound, the furan scaffold is present in numerous biologically active compounds.[1][4][5][6] Derivatives of furan have been shown to possess a wide range of pharmacological properties, including:

-

Antimicrobial activity: Furan-containing compounds have demonstrated efficacy against various bacterial and fungal strains.

-

Anti-inflammatory effects: Some furan derivatives exhibit anti-inflammatory properties.

-

Anticancer activity: The furan nucleus is a component of some compounds investigated for their potential as anticancer agents.

-

Central Nervous System (CNS) activity: Certain furan derivatives have been explored for their effects on the CNS.

The biological profile of this compound would need to be determined through a comprehensive screening program. The structure-activity relationship (SAR) of related aminofurans could provide insights into the potential targets and activities of this specific molecule.[4]

Conclusion

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided an overview of its known properties and outlines general experimental approaches for its synthesis and characterization. Further research is required to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential biological activities. The information presented here serves as a foundational resource for researchers interested in exploring the chemistry and pharmacology of this and related aminofuran derivatives.

References

- 1. This compound | CAS: 388072-09-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. d-nb.info [d-nb.info]

- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of (3-Methylfuran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the spectroscopic properties of (3-Methylfuran-2-yl)methanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from established principles of spectroscopy and comparative analysis of structurally related furan and amine derivatives. Furthermore, this guide outlines a detailed, plausible experimental protocol for the synthesis of the title compound and standard procedures for spectroscopic data acquisition, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Predicted Spectroscopic Data

The structural features of this compound, including the substituted furan ring, a primary amine, a methyl group, and a methylene bridge, give rise to a unique spectroscopic fingerprint. The following sections and tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the known effects of substituents on the furan ring's electronic environment.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, the methyl protons, and the amine protons. The electronic environment of the furan ring is highly sensitive to the nature and position of its substituents, which is reflected in the chemical shifts (δ) and coupling constants (J) of the ring protons.[1] For an unsubstituted furan in CDCl₃, protons at the 2- and 5-positions typically resonate at a lower field (~7.44 ppm) than those at the 3- and 4-positions (~6.38 ppm).[1][3] The introduction of methyl and aminomethyl groups will alter this pattern.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (Furan) | ~7.2 - 7.4 | d (doublet) | J₅,₄ ≈ 2.0 |

| H-4 (Furan) | ~6.1 - 6.3 | d (doublet) | J₄,₅ ≈ 2.0 |

| -CH₂- (Methylene) | ~3.8 - 4.0 | s (singlet) | - |

| -CH₃ (Methyl) | ~2.0 - 2.2 | s (singlet) | - |

| -NH₂ (Amine) | ~1.5 - 2.5 | s (singlet, broad) | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of unsubstituted furan shows signals for the α-carbons (C2, C5) at approximately 142.8 ppm and the β-carbons (C3, C4) at around 109.8 ppm.[2] Substituent effects are used to predict the shifts for the title compound.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Furan) | ~148 - 152 |

| C-5 (Furan) | ~138 - 142 |

| C-3 (Furan) | ~115 - 120 |

| C-4 (Furan) | ~110 - 114 |

| -CH₂- (Methylene) | ~35 - 45 |

| -CH₃ (Methyl) | ~10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the various bonds within the substituted furan ring. Primary amines typically show two N-H stretching bands.[4][5]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H Stretch (Aromatic/Furan) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic CH₃, CH₂) | 2850 - 2960 | Medium |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| C=C Stretch (Furan Ring) | ~1500 - 1600 | Medium |

| C-O-C Stretch (Furan Ring) | ~1000 - 1250 | Strong |

| C-N Stretch (Aliphatic Amine) | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

The mass spectrum is predicted based on the molecular weight of the compound and common fragmentation patterns for amines and furan derivatives. The molecular formula is C₆H₉NO, giving a molecular weight of 111.14 g/mol . The molecular ion peak (M⁺) is expected at m/z = 111. Aliphatic amines often undergo α-cleavage as a predominant fragmentation mode.[6][7]

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |

| 110 | [C₆H₈NO]⁺ | M⁺ - H |

| 96 | [C₅H₆NO]⁺ | M⁺ - CH₃ |

| 82 | [C₅H₆O]⁺ | M⁺ - CH₂NH |

| 30 | [CH₄N]⁺ | α-cleavage, [CH₂NH₂]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reductive amination of 3-methylfuran-2-carbaldehyde. This common procedure involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[8][9]

Protocol: Reductive Amination

-

Imine Formation: To a solution of 3-methylfuran-2-carbaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add a solution of aqueous ammonia (excess, ~10-20 eq). The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄, ~1.5-2.0 eq), is added portion-wise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated to yield the crude product. Purification is achieved by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Spectroscopic Data Acquisition

2.2.1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 1-5 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are used for both nuclei. For ¹³C NMR, a proton-decoupled sequence is typically employed.[2]

2.2.2. IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and subtracted from the sample spectrum.[10]

2.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph. Electron Ionization (EI) is a common method for generating fragments and determining the fragmentation pattern.[11]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. azooptics.com [azooptics.com]

- 11. chemguide.co.uk [chemguide.co.uk]

The Ascendant Role of Furan Scaffolds in Modern Drug Discovery: A Technical Guide to their Biological Activities

For Immediate Release

A comprehensive technical guide released today details the burgeoning significance of novel furan derivatives in contemporary drug development. This whitepaper offers an in-depth analysis of the diverse biological activities of these heterocyclic compounds, providing researchers, scientists, and drug development professionals with a critical resource encompassing quantitative data, detailed experimental protocols, and mechanistic insights into their anticancer, antimicrobial, and anti-inflammatory properties.

The furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a privileged scaffold in medicinal chemistry, lending itself to a wide array of structural modifications that result in a broad spectrum of pharmacological activities.[1][2][3] This versatility has spurred extensive research, leading to the discovery of novel furan derivatives with potent biological effects.[1]

Anticancer Activity: Targeting Cellular Proliferation and Survival

Novel furan derivatives have emerged as promising candidates in oncology, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted, often involving the disruption of critical cellular processes such as microtubule dynamics and the induction of apoptosis.

A notable mechanism of action for some furan-based compounds is the inhibition of tubulin polymerization.[4] By interfering with the assembly of microtubules, which are essential for cell division, these derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis.[4] For instance, certain furan-based compounds have exhibited potent cytotoxic activity against breast cancer cell lines, such as MCF-7, with IC50 values in the low micromolar range.[4]

Table 1: Anticancer Activity of Novel Furan Derivatives

| Compound Class | Specific Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |

| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [4] |

| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the furan derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: A Broad Spectrum of Action

Furan derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[5] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with microbial growth and, in some cases, modify essential enzymes.[6]

The introduction of specific substituents on the furan ring can significantly influence the antimicrobial potency. For example, some novel furan-derived chalcones have shown promising antibacterial activity against Staphylococcus aureus at low microgram per milliliter concentrations.

Table 2: Antimicrobial Activity of Novel Furan Derivatives

| Compound Class | Specific Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Furan-derived Chalcone | Compound 2a | Staphylococcus aureus | 256 | |

| Furan-derived Chalcone | Compound 2b | Staphylococcus aureus | 256 | |

| Furan-derived Chalcone | Compound 2c | Staphylococcus aureus | 256 | |

| Carbamothioyl-furan-2-carboxamide | Compound 4f | Escherichia coli | 230-295 | [7] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a standard technique for screening the antimicrobial activity of chemical substances.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.

-

Inoculation: Uniformly spread a standardized inoculum of the target microorganism onto the agar surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the furan derivative solution into each well.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

The anti-inflammatory properties of furan derivatives are a significant area of investigation. These compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, and the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, some furan derivatives have been shown to modulate critical inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.

Table 3: Anti-inflammatory Activity of Novel Furan Derivatives

| Compound Class | Specific Compound/Derivative | Assay | IC50 (µM) | Reference |

| 1,3-Dihydro-2H-indolin-2-one derivative | Compound 4e | COX-2 Inhibition | 3.34 | [8] |

| 1,3-Dihydro-2H-indolin-2-one derivative | Compound 9h | COX-2 Inhibition | 2.35 | [8] |

| 1,3-Dihydro-2H-indolin-2-one derivative | Compound 9i | COX-2 Inhibition | 2.42 | [8] |

| 1,3-Dihydro-2H-indolin-2-one derivative | Compound 9d | NO Production Inhibition | 10.03 | [8] |

| 1,3-Dihydro-2H-indolin-2-one derivative | Compound 4e | NO Production Inhibition | 13.51 | [8] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the furan derivative for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration.

Signaling Pathway Modulation: A Deeper Look into the Mechanism of Action

The biological effects of furan derivatives are often rooted in their ability to modulate specific intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some furan derivatives have been shown to inhibit the MAPK pathway, thereby exerting their anticancer effects.

PPAR-γ Signaling Pathway

PPAR-γ is a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism. Activation of PPAR-γ can lead to the suppression of pro-inflammatory gene expression. Certain furan derivatives have been identified as modulators of PPAR-γ, contributing to their anti-inflammatory effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 388072-09-1 characterization

An In-depth Technical Guide on (3-Methyl-2-furyl)methylamine (CAS Number: 388072-09-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of the chemical compound with the CAS number 388072-09-1, identified as (3-Methyl-2-furyl)methylamine. This compound belongs to the furan family, a class of heterocyclic organic compounds known for its versatile biological activities.[1][2][3] Furan derivatives are recognized for their potential in various therapeutic areas, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][3][4] This guide summarizes the available physicochemical data for (3-Methyl-2-furyl)methylamine.

It is important to note that while the furan scaffold is of significant interest in medicinal chemistry, publicly available information regarding the specific biological activity, mechanism of action, and detailed experimental protocols for (3-Methyl-2-furyl)methylamine is limited. One source indicates its use in the preparation of compounds with antiprion activity.[5]

Physicochemical Properties

The fundamental physicochemical properties of (3-Methyl-2-furyl)methylamine are summarized in the table below. This data is compiled from various chemical supplier databases and online resources.

| Property | Value | Source |

| CAS Number | 388072-09-1 | [6][7][8] |

| Molecular Formula | C6H9NO | [6][8] |

| Molecular Weight | 111.14 g/mol | [6][8] |

| Synonyms | (3-Methylfuran-2-yl)methanamine, 2-Aminomethyl-3-methylfuran | [9] |

| InChIKey | CTGIVQJZUKJDNH-UHFFFAOYSA-N | [6][8] |

| SMILES | Cc1ccoc1CN | [6] |

Synthesis and Characterization

Synthesis

Analytical Characterization

While specific analytical data such as NMR, HPLC, and mass spectrometry spectra are not publicly available, chemical suppliers indicate that such data is obtainable upon request.[13] General analytical methods for the characterization of related compounds, such as methylamines and furan derivatives, can be adapted for this compound. These methods include:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation (¹H and ¹³C NMR).[15][16][17]

-

Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns.[4]

Biological Activity and Mechanism of Action

Biological Activity

There is a significant lack of published data on the specific biological activities of (3-Methyl-2-furyl)methylamine. However, the broader class of furan derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.[1][2][3][18] These include:

One vendor notes that 2-Aminomethyl-3-methylfuran is utilized in the preparation of thiazolecarboxylic acid amides and thiadiazole derivatives which exhibit antiprion activity.[5] Further research is required to determine if (3-Methyl-2-furyl)methylamine itself possesses any of these activities.

Mechanism of Action and Signaling Pathways

Due to the absence of studies on its biological effects, the mechanism of action for (3-Methyl-2-furyl)methylamine remains unknown. Consequently, there are no identified signaling pathways associated with this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological screening of (3-Methyl-2-furyl)methylamine are not available in the public domain. Researchers interested in working with this compound would need to develop and validate their own methodologies based on established procedures for similar furan-containing molecules. General protocols for the biological screening of novel compounds can be found in the literature.[19][20][21][22]

Conclusion

(3-Methyl-2-furyl)methylamine (CAS 388072-09-1) is a commercially available furan derivative. While its basic physicochemical properties are known, there is a notable absence of detailed information regarding its synthesis, biological activity, and mechanism of action in publicly accessible scientific literature. The broader family of furan compounds demonstrates significant therapeutic potential, suggesting that (3-Methyl-2-furyl)methylamine could be a valuable molecule for further investigation in drug discovery and development programs. Researchers are encouraged to undertake comprehensive studies to elucidate the pharmacological profile of this compound.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. (3-METHYL-2-FURYL)METHYLAMINE | 388072-09-1 [amp.chemicalbook.com]

- 6. (3-methyl-2-furyl)methylamine [stenutz.eu]

- 7. CAS RN 388072-09-1 | Fisher Scientific [fishersci.ca]

- 8. This compound | CAS: 388072-09-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. scribd.com [scribd.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 13. 388072-09-1|this compound|BLD Pharm [bldpharm.com]

- 14. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Identification of novel inhibitors of urokinase via NMR-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-FURANMETHANOL(4412-91-3) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scscop.org [scscop.org]

- 21. Synthesis and screening for anticancer activity of two novel telluro-amino acids: 1,3-Tellurazolidine-4-carboxylic acid and tellurohomocystine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted Furans from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key synthetic methodologies for the preparation of substituted furans, a critical heterocyclic motif in medicinal chemistry and materials science. The following sections detail established protocols, present comparative quantitative data, and illustrate reaction pathways.

Classical Furan Synthesis Methodologies

Two of the most established methods for furan synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis. These methods have been refined over the years and remain highly relevant in modern organic synthesis.

1.1. Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2][3][4][5][6] The reaction is typically acid-catalyzed and proceeds via the cyclization and dehydration of the diketone.[2][5]

Experimental Protocols:

1.1.1. Traditional Protocol with Conventional Heating

-

Reagents & Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 100 mmol), a suitable solvent (e.g., toluene, 50 mL), and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 5 mol%).[7]

-

Reaction: The mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.[7]

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.[7]

1.1.2. Microwave-Assisted Protocol

-

Reagents & Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol). Add a solvent such as a 1:1 mixture of ethanol and water (3 mL). For some substrates, a catalytic amount of HCl (2-3 drops of a 1 M solution) may be required.[7]

-

Reaction: The vial is sealed and placed in a laboratory microwave reactor. The mixture is irradiated at 140 °C for 3-5 minutes.[7]

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product can be purified by silica gel column chromatography if necessary.[7]

Data Presentation:

| Entry | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| 1 | Hexane-2,5-dione | p-TsOH·H₂O | Toluene, reflux, 4-6 h | >90 | [7] |

| 2 | Methyl 2-acetyl-3-methyl-4-oxopentanoate | HCl (catalytic) | Ethanol/Water (1:1), 140 °C, 3-5 min (microwave) | High | [7] |

| 3 | Various 1,4-diketones | Trifluoroacetic Acid | CH₂Cl₂, rt | 75-95 | [4] |

Reaction Mechanism:

Caption: Paal-Knorr Furan Synthesis Mechanism.

1.2. Feist-Benary Furan Synthesis

The Feist-Benary synthesis provides access to substituted furans through the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[8][9][10] This method is particularly useful for preparing furans with a variety of substitution patterns.[11]

Experimental Protocol:

-

Reagents & Setup: To a solution of a β-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol) in a suitable solvent (e.g., ethanol, 30 mL), a base (e.g., pyridine, 11 mmol) is added.[12] An α-halo ketone (e.g., 2-bromoacetophenone, 10 mmol) is then added portion-wise at room temperature.[12]

-

Reaction: The reaction mixture is heated to reflux for several hours (e.g., 4 hours).[12]

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether) and washed successively with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[12]

Data Presentation:

| Entry | α-Halo Ketone | β-Dicarbonyl Compound | Base | Conditions | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Ethyl acetoacetate | Pyridine | Ethanol, reflux, 4 h | Moderate to Good | [12] |

| 2 | Chloroacetone | Acetylacetone | Ammonia | - | - | [8] |

| 3 | Ethyl bromopyruvate | Various β-dicarbonyls | Chiral Cinchona Alkaloid | - | High ee | [13] |

Reaction Mechanism:

Caption: Feist-Benary Furan Synthesis Mechanism.

Transition-Metal Catalyzed Furan Synthesis

Modern synthetic chemistry has seen a surge in the development of transition-metal catalyzed methods for furan synthesis, offering milder reaction conditions, broader substrate scope, and higher regioselectivity.[14] Key metals in this area include copper, gold, and palladium.

2.1. Copper-Catalyzed Synthesis

Copper catalysts are effective in promoting the synthesis of furans from various precursors, such as alkynyl ketones and β-keto esters with propargyl acetates.[2][15]

Experimental Protocol (from β-keto esters and propargyl acetates):

-

Reagents & Setup: A mixture of the β-keto ester (0.5 mmol), propargyl acetate (0.6 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%) in a suitable solvent (e.g., DMSO, 2 mL) is prepared in a reaction tube.

-

Reaction: The reaction tube is sealed and heated at a specified temperature (e.g., 100 °C) for a certain duration (e.g., 12 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to afford the substituted furan.

Data Presentation:

| Entry | Catalyst | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |

| 1 | Cu(OAc)₂ | β-keto ester | Propargyl acetate | DMSO, 100 °C, 12 h | Good to Excellent | [2] |

| 2 | CuI | Alkynyl Ketone | - | Toluene, 80 °C | 65-95 | [15] |

| 3 | CuCl | β-chlorovinyl ketones | NEt₃ | - | Good | [2] |

2.2. Gold-Catalyzed Synthesis

Gold catalysts have emerged as powerful tools for the synthesis of furans, particularly through cascade reactions involving alkynes and propargyl alcohols.[1][16]

Experimental Protocol (from propargyl alcohol and alkyne):

-

Reagents & Setup: To a solution of the alkyne (0.2 mmol) in a solvent (e.g., DCE, 1.0 mL) in a vial is added the propargyl alcohol (0.3 mmol), a gold catalyst (e.g., TA-Au, 1 mol%), and a co-catalyst (e.g., Cu(OTf)₂, 0.5 mol%).[1]

-

Reaction: The vial is sealed and the reaction mixture is stirred at a specific temperature (e.g., 45 °C) until the starting materials are consumed, as monitored by TLC.[1]

-

Workup and Purification: The reaction mixture is directly loaded onto a silica gel column for purification to yield the desired substituted furan.[1]

Data Presentation:

| Entry | Catalyst | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |

| 1 | TA-Au/Cu(OTf)₂ | Propargyl alcohol | Alkyne | DCE, 45 °C | Good to Excellent | [1][16] |

| 2 | AuCl₃ | (Z)-enynols | - | CH₂Cl₂, rt | 70-98 | [2] |

| 3 | Au nanoparticles on TiO₂ | Conjugated allenones | Acetic acid (additive) | Mild conditions | High | [2] |

2.3. Palladium-Catalyzed Synthesis

Palladium catalysts are highly versatile and have been employed in various strategies for furan synthesis, including the cycloisomerization of enynes and cascade reactions.[2][17][18]

Experimental Protocol (from enyne acetates):

-

Reagents & Setup: In a reaction tube, the enyne acetate (0.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., PPh₃, 10 mol%) are dissolved in a solvent (e.g., toluene, 2 mL).

-

Reaction: The mixture is heated at a specified temperature (e.g., 80 °C) for a set time (e.g., 12 hours).

-

Workup and Purification: After cooling, the solvent is removed, and the residue is purified by column chromatography on silica gel to give the substituted furan.

Data Presentation:

| Entry | Catalyst | Precursor | Conditions | Yield (%) | Reference |

| 1 | Pd(OAc)₂/PPh₃ | Enyne acetate | Toluene, 80 °C, 12 h | Good to Excellent | [2] |

| 2 | PdCl₂(CH₃CN)₂ | 1,3-Cyclohexanedione and allyl bromide | Dioxane, 80 °C, K₂CO₃, CuCl₂ | 94 | [19] |

| 3 | Pd(II) catalyst | (Z)-2-en-4-yn-1-ols | 25-100 °C, neutral conditions | Good | [2] |

Illustrative Workflow for Transition-Metal Catalyzed Furan Synthesis:

Caption: General Experimental Workflow.

Conclusion

The synthesis of substituted furans is a well-developed field with a diverse array of reliable methods. The classical Paal-Knorr and Feist-Benary syntheses remain valuable for their simplicity and the accessibility of their starting materials. For more complex targets requiring milder conditions and greater functional group tolerance, transition-metal catalyzed methods, particularly those employing copper, gold, and palladium, offer powerful and versatile alternatives. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the nature of the functional groups present in the target molecule, and the availability of the necessary precursors. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating these choices and successfully synthesizing a wide range of substituted furan derivatives.

References

- 1. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]

- 2. Furan synthesis [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 9. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 10. expertsmind.com [expertsmind.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Feist-Benary_synthesis [chemeurope.com]

- 14. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Reactivity and Stability of the Furan Ring in Methanamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. Its unique electronic properties contribute to the pharmacological activity of these molecules, but also present challenges regarding chemical stability and metabolic activation. This technical guide provides a comprehensive overview of the reactivity and stability of the furan ring, with a specific focus on its behavior in methanamine derivatives. We delve into the electrophilic and metabolic reactivity of the furan moiety, its susceptibility to acid-catalyzed degradation, and the impact of these properties on drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and signaling pathways to serve as a critical resource for researchers in medicinal chemistry and drug development.

Introduction

Furan-containing compounds are abundant in nature and have been extensively utilized in the synthesis of pharmaceuticals due to their versatile chemical properties.[1] The methanamine moiety, when attached to a furan ring, creates a structural motif present in several well-known drugs, including the diuretic furosemide and the H2-receptor antagonist ranitidine. While the furan ring can act as a bioisostere for a phenyl group, its lower resonance energy compared to benzene renders it more susceptible to certain chemical transformations.[1] Understanding the delicate balance between the desired biological activity and the potential for degradation or toxic metabolite formation is paramount in the development of furan-containing drug candidates.

This guide will explore the fundamental aspects of furan ring chemistry in methanamine derivatives, covering its reactivity towards electrophiles, metabolic bioactivation pathways, and stability under various stress conditions.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The oxygen heteroatom donates electron density to the ring, activating it towards electrophilic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the furan ring typically occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate compared to attack at the C3 (β) position. The presence of a methanamine substituent at the C2 position can further influence the regioselectivity of EAS reactions.

Metabolic Activation

A significant concern in the development of furan-containing drugs is their potential for metabolic activation by cytochrome P450 enzymes.[2] This bioactivation can lead to the formation of reactive and potentially toxic metabolites. The primary pathway involves the oxidation of the furan ring to form an epoxide, which can then rearrange to a highly reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial.[2] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.[3]

The metabolic activation of furosemide, a prominent furan-methanamine derivative, is believed to proceed through the formation of a reactive epoxide intermediate.[4]

Stability of the Furan Ring in Methanamine Derivatives

The stability of the furan ring in methanamine derivatives is a critical factor influencing the shelf-life, formulation, and safety of these compounds. Degradation can be initiated by several factors, including pH, temperature, and light.

Acid-Catalyzed Degradation

The furan ring is notoriously unstable under acidic conditions.[5] Protonation of the furan oxygen can lead to ring-opening reactions, forming various degradation products. The rate of this degradation is dependent on the pH, temperature, and the nature of substituents on the furan ring. For instance, ranitidine has been shown to have the slowest rate of degradation at a pH of 5–8.[6]

Thermal Degradation

Elevated temperatures can also promote the degradation of furan-containing compounds. Thermal decomposition can proceed through various pathways, including ring-opening and radical-mediated reactions.[7] Studies on ranitidine have shown that at 45°C and 45% absolute humidity, approximately 20% degradation occurs.[6]

Photodegradation

Exposure to light can induce the degradation of some furan derivatives. Photolytic degradation pathways can be complex and lead to a variety of degradation products. For example, photo-irradiation of ranitidine in its solid state has been shown to produce sixteen different degradation products.[6]

Quantitative Data on Furan Ring Stability

| Compound | Stress Condition | Degradation (%) | Reference |

| Ranitidine | 45°C, 45% absolute humidity | ~20% | [6] |

| Ranitidine | pH 5-8 | Slowest degradation rate | [6] |

| Ranitidine | Photo-irradiation (solid state) | Formation of 16 degradants | [6] |

Experimental Protocols

Synthesis of Furan-Methanamine Derivatives

A general method for the synthesis of N-substituted furfurylamines involves the reductive amination of furfural.

Protocol: Reductive Amination of Furfural

-

Reaction Setup: In a suitable reaction vessel, dissolve furfural (1 equivalent) in an appropriate solvent (e.g., methanol).

-

Amine Addition: Add the desired primary amine (1-1.2 equivalents) to the solution.

-

Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a suitable catalyst (e.g., Raney Nickel), to the reaction mixture while maintaining the temperature (e.g., 0-25°C).[8]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired furan-methanamine derivative.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[9]

Protocol: Forced Degradation of a Furan-Methanamine Derivative [10]

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3-30% hydrogen peroxide and store at room temperature or elevated temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100°C) for a specified period.

-

Photolytic Degradation: Expose a solution and a solid sample of the compound to a combination of fluorescent and UV light in a photostability chamber as per ICH Q1B guidelines.[9]

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS/MS method to identify and quantify the parent compound and any degradation products.[11][12]

Signaling and Metabolic Pathways

While furan-methanamine derivatives are not typically known to directly modulate major signaling cascades in the way that kinase inhibitors do, their biological effects and metabolic fate involve specific pathways. The following diagrams illustrate the metabolic activation of the furan ring and the known signaling pathways affected by furosemide and ranitidine.

Conclusion

The furan ring in methanamine derivatives presents a dual-edged sword in drug design. While it contributes to the desired pharmacological activity of several important drugs, its inherent reactivity and susceptibility to metabolic activation and degradation pose significant challenges. A thorough understanding of the stability and reactivity of this scaffold under various conditions is crucial for the development of safe and effective therapeutics. This guide has provided an overview of the key chemical and biological properties of the furan ring in methanamine derivatives, along with practical experimental protocols and visualizations of relevant pathways. Further research into the quantitative aspects of degradation kinetics and the elucidation of specific signaling interactions will continue to be vital for the rational design of next-generation furan-containing pharmaceuticals.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. ijaem.net [ijaem.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Quantification of ranitidine hydrochloride in the presence of its decomposition product by spectrophotometric methods. Application for kinetic study. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furosemide Promotes Inflammatory Activation and Myocardial Fibrosis in Swine with Tachycardia-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ranitidine as an adjuvant regulates macrophage polarization and activates CTLs through the PI3K-Akt2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of ranitidine hydrochloride in the presence of its decomposition product by spectrophotometric methods. Application for kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]

The Furan Scaffold: A Versatile Pharmacophore with Broad Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties, coupled with its ability to serve as a bioisostere for other aromatic systems like the phenyl ring, have made it a cornerstone in the design of novel therapeutic agents. Furan-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the therapeutic potential of this versatile class of molecules, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Therapeutic Landscape of Furan-Containing Compounds

The incorporation of the furan nucleus into molecular structures can significantly enhance their biological activity and pharmacokinetic profiles.[1][2] This has led to the development of a wide array of furan derivatives with promising therapeutic applications across various disease areas.

Anticancer Activity

Furan-containing compounds have shown significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[1][3] Notably, some furan derivatives have been found to modulate critical signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer.[4]

Antimicrobial Activity

The furan scaffold is a key component in a number of antimicrobial agents. These compounds exhibit activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][5][6] The mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Anti-inflammatory Properties

Furan derivatives have been investigated for their anti-inflammatory effects, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[7][8] By selectively targeting COX-2, some furan-based compounds offer the potential for potent anti-inflammatory activity with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Neuroprotective Potential

The neuroprotective effects of furan-containing compounds are a growing area of research, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.[9][10][11] Their mechanisms of action are often multifactorial, involving antioxidant properties that mitigate oxidative stress and the modulation of inflammatory pathways within the central nervous system.[9][10]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the potency of various furan derivatives, the following tables summarize key quantitative data from in vitro studies.

Table 1: Anticancer Activity of Furan Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Furan derivatives | HeLa (cervical cancer) | 0.08 - 8.79 | |

| SW620 (colorectal cancer) | Moderate to potent activity | ||

| Furan-based tubulin polymerization inhibitors | MCF-7 (breast cancer) | 2.96 - 4.06 | |

| 5-(4-chlorophenyl)furan derivatives | Leukemia SR | 0.05 - 0.09 | [12] |

| 5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MCF-7 (breast cancer) | 0.85 | |

| Furan-fused chalcones | HL60 (promyelocytic leukemia) | Varies (twofold increase over dihydroxychalcone) | [13] |

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Furan-derived chalcones | Staphylococcus aureus | Varies | [1] |

| Escherichia coli | Varies | [1] | |

| Candida albicans | Varies | [1] | |

| Furan-2-carboxamide derivatives | E. coli | Low to moderate activity | [14] |

Table 3: Anti-inflammatory Activity of Furan Derivatives

| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanones | COX-2 | 0.06 | >1667 | [7] |

| Naphthofuranone derivative | COX-2 | 0.329 | >1519 | [7] |

Signaling Pathways Modulated by Furan-Containing Compounds

The therapeutic effects of furan derivatives are often mediated by their interaction with specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15][16][17][18] Some furan-containing compounds have been shown to exert their anticancer effects by modulating this pathway. For instance, certain furan derivatives promote the activity of the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt signaling cascade, leading to decreased cancer cell proliferation and survival.[4]

Caption: Furan compounds can promote PTEN activity, inhibiting the PI3K/Akt pathway.

Wnt/β-catenin Signaling Pathway in Cancer

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development of several cancers.[6][14][19] In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression. Some furan derivatives have been found to interfere with this pathway, contributing to their anticancer effects.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug Discovery Workflow - What is it? [vipergen.com]

- 4. researchgate.net [researchgate.net]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. nebiolab.com [nebiolab.com]

- 8. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 10. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quantumzeitgeist.com [quantumzeitgeist.com]

- 13. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

In Silico Analysis of 3-Methylfuran Derivatives as Anticancer Agents: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational strategies used to evaluate and design 3-methylfuran derivatives as potential anticancer agents. By leveraging in silico techniques, researchers can predict the biological activity, pharmacokinetic properties, and mechanism of action of novel compounds, thereby accelerating the drug discovery pipeline. This document details the methodologies for key computational experiments, presents quantitative data from recent studies, and visualizes complex workflows and biological pathways.

Introduction: The Role of Furan Scaffolds and In Silico Screening

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] Specifically, derivatives of 3-methylfuran have emerged as a promising class of molecules for the development of novel anticancer therapeutics. These compounds have been investigated for their ability to inhibit key targets in oncology, such as protein kinases, which are crucial for cell signaling, proliferation, and survival.[2][3]

Computational, or in silico, methods are indispensable in modern drug discovery.[4] They offer a rapid and cost-effective approach to screen large libraries of virtual compounds, identify promising candidates, and refine their structures for enhanced efficacy and safety before committing to expensive and time-consuming laboratory synthesis and testing.[5] Key in silico techniques include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[4][6]

Core In Silico Methodologies and Protocols

This section details the standardized protocols for the primary computational techniques used to assess 3-methylfuran derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the 3-methylfuran derivative) when bound to a specific protein target, along with the binding affinity.[5] This helps elucidate the compound's mechanism of action at a molecular level.

Experimental Protocol: Molecular Docking of EGFR Inhibitors

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain, is obtained from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), the protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. Any missing side chains or loops are built and refined.

-

The co-crystallized ligand is identified to define the binding site.

-

-

Ligand Preparation:

-

The 2D structures of the 3-methylfuran derivatives are drawn using a chemical sketcher and converted into 3D structures.

-

The ligands are energetically minimized using a suitable force field (e.g., OPLS, MMFF94).

-

Possible ionization states at physiological pH (7.4) are generated.

-

-

Grid Generation:

-

A receptor grid is defined around the active site, typically centered on the co-crystallized ligand. The grid box dimensions are set to be large enough to accommodate the ligands under investigation.

-

-

Docking Simulation:

-

The prepared ligands are docked into the receptor grid using a docking algorithm (e.g., Glide, AutoDock Vina).

-

The docking process samples multiple conformations and orientations of each ligand within the active site.

-

The resulting poses are scored based on a scoring function that estimates the binding free energy (e.g., docking score, kcal/mol). The lower the energy score, the higher the predicted binding affinity.[7][8]

-

-

Pose Analysis:

-

The top-scoring poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site.

-

ADMET Prediction

ADMET prediction models assess the drug-likeness and pharmacokinetic profile of a compound.[9][10] Early prediction of poor ADMET properties can prevent the advancement of candidates that are likely to fail in later clinical stages.[4]

Experimental Protocol: ADMET Profiling

-